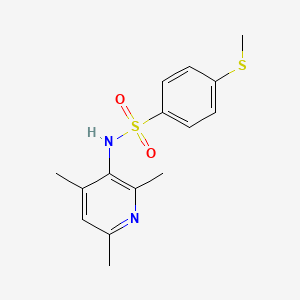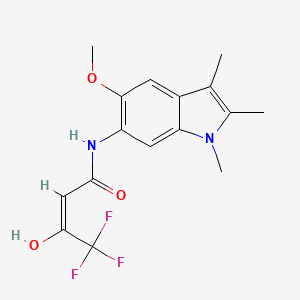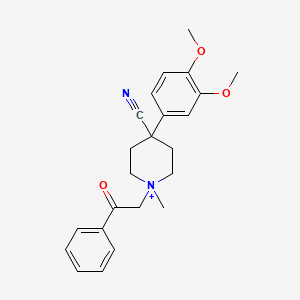![molecular formula C20H16N4O4S B11069408 N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B11069408.png)
N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}furan-2-carboxamide is a complex organic compound that features a combination of pyrazole, sulfonamide, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Sulfonamide Formation: The pyrazole derivative is then reacted with a sulfonyl chloride to form the sulfonamide group. This reaction is usually carried out in the presence of a base such as triethylamine.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the sulfonamide derivative with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Materials Science: Its unique combination of functional groups may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe to study biological pathways involving sulfonamides or pyrazoles.
Industrial Applications:
Mechanism of Action
The mechanism by which N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}furan-2-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access. The sulfonamide group could interact with amino acid residues in the enzyme, while the pyrazole and furan rings provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}benzamide: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}furan-2-carboxamide is unique due to the presence of the furan ring, which can impart different electronic properties compared to thiophene, pyrrole, or benzene rings. This can affect its reactivity, binding interactions, and overall stability, making it a distinct compound with specific applications.
Properties
Molecular Formula |
C20H16N4O4S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16N4O4S/c25-20(18-7-4-14-28-18)22-15-8-10-17(11-9-15)29(26,27)23-19-12-13-21-24(19)16-5-2-1-3-6-16/h1-14,23H,(H,22,25) |
InChI Key |
KWJADGLSNHOXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1-{2-[(2-Benzoylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11069339.png)
![2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11069347.png)
![ethyl 1-(1,3-benzothiazol-2-yl)-5-(4-{[3-(dimethylamino)propyl]amino}-2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carboxylate](/img/structure/B11069354.png)
![Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate](/img/structure/B11069357.png)
![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B11069360.png)
![3-(4-Fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B11069364.png)
![2-{[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11069367.png)
![ethyl (5-{[(4-methoxyphenyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B11069375.png)

![4-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B11069391.png)
![1-[(4-Methylphenyl)sulfonyl]-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]prolinamide](/img/structure/B11069399.png)
